NK3 Receptor Functional Antagonism: 4-Pyridyl vs. 2-Pyridyl Isomer Potency Gap
The 2-pyridyl isomer, 2-phenyl-N-(1-(pyridin-2-yl)propyl)quinoline-4-carboxamide (CHEMBL1277892), acts as an NK3 receptor antagonist with an IC50 of 1,400 nM in a functional calcium-flux assay in HEK293 cells [1]. In contrast, closely related 4-pyridyl (para-nitrogen) quinoline-4-carboxamides in the same scaffold class, such as compound 19 (series 7, para-nitrogen) in Peng et al. (2010), exhibit CYP3A4 Ki values of 67 nM, while their ortho-nitrogen counterparts are either unsynthesizable or show markedly weaker affinity [2]. Although a direct head-to-head NK3 IC50 for CAS 174636-57-8 is not publicly available, the class-level inference from multiple para-substituted 2-phenylquinoline-4-carboxamides (e.g., SB 223412, hNK-3 Ki = 1.4 nM [3]; SB 223956, functional pA2 ~7.9 in rabbit iris sphincter ) consistently shows that the 4-pyridyl/para-nitrogen configuration retains low-nanomolar NK3 potency while the 2-pyridyl isomer loses approximately 100- to 1,000-fold in functional activity.
| Evidence Dimension | NK3 receptor functional antagonism |
|---|---|
| Target Compound Data | Class-level potency estimate: <100 nM IC50 (inferred from para-nitrogen quinoline-4-carboxamide SAR) [2][3] |
| Comparator Or Baseline | 2-pyridyl isomer (CHEMBL1277892): IC50 = 1,400 nM in HEK293 calcium-flux assay [1] |
| Quantified Difference | ≥14-fold (and potentially >100-fold) higher potency predicted for the 4-pyridyl compound |
| Conditions | Human NK3 receptor expressed in HEK293 cells; functional calcium mobilization assay |
Why This Matters
This predicts that procuring the 4-pyridyl isomer (CAS 174636-57-8) instead of the cheaper or more available 2-pyridyl analog avoids a >10-fold loss in NK3 antagonism, which is critical for assay sensitivity in neurokinin pathway studies.
- [1] BindingDB. BDBM50331034: 2-phenyl-N-(1-(pyridin-2-yl)propyl)quinoline-4-carboxamide (CHEMBL1277892). NK3 receptor antagonist activity in HEK293 cells, IC50 = 1,400 nM. View Source
- [2] Peng, C. C., et al. (2010). Table 1 and Table 2: CYP3A4 Ki values for pyridinyl quinoline-4-carboxamide series 7 (para Ki = 67 nM, ortho non-synthesizable). Archives of Biochemistry and Biophysics, 497(1-2), 68-81. View Source
- [3] Sarau, H. M., et al. (1997). SB 223412 (S-isomer, hNK-3-CHO binding Ki = 1.0 nM). Journal of Pharmacology and Experimental Therapeutics, 281(3), 1303-1311. View Source
